Methyl 2-bromo-4-fluorobenzoate

Catalog No.
S801131
CAS No.
653-92-9
M.F
C8H6BrFO2
M. Wt
233.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-4-fluorobenzoate

CAS Number

653-92-9

Product Name

Methyl 2-bromo-4-fluorobenzoate

IUPAC Name

methyl 2-bromo-4-fluorobenzoate

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3

InChI Key

JENBPOJAZCPSEW-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)F)Br

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)Br
  • Organic Synthesis

    The presence of a reactive bromine group makes Methyl 2-bromo-4-fluorobenzoate a potential intermediate in the synthesis of more complex molecules. Bromine can be readily substituted for other functional groups through various well-established organic reactions . This property could be useful in the development of new pharmaceuticals or functional materials.

  • Medicinal Chemistry

    The fluorine atom in Methyl 2-bromo-4-fluorobenzoate can influence the biological properties of a molecule. Fluorine substitution is a common tactic in medicinal chemistry to improve drug potency, selectivity, and metabolic stability . Methyl 2-bromo-4-fluorobenzoate could serve as a starting material for the synthesis of novel drug candidates, although further research would be needed to explore its specific activity.

  • Material Science

    Fluorinated aromatic compounds can exhibit interesting properties relevant to material science applications. These can include thermal stability, liquid crystalline behavior, and potential uses in organic electronics . Methyl 2-bromo-4-fluorobenzoate might be a candidate for investigation in the development of new functional materials, but more research is needed to determine its suitability.

Methyl 2-bromo-4-fluorobenzoate is an organic compound with the molecular formula C8H6BrFO2C_8H_6BrFO_2 and a molecular weight of 233.03 g/mol. It is characterized by the presence of a bromine atom at the second position and a fluorine atom at the fourth position of the benzoate structure. This compound is known for its diverse applications in organic synthesis and medicinal chemistry, primarily due to its reactivity and ability to undergo various chemical transformations .

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to various derivatives.
  • Hydrazone Formation: It reacts with hydrazides to form 2-fluorobenzoic hydrazide, which is useful in further synthetic applications.
  • Enzymatic Dihydroxylation: This compound can undergo enzymatic reactions that introduce hydroxyl groups, enhancing its functional diversity.

Methyl 2-bromo-4-fluorobenzoate can be synthesized through several methods:

  • Bromination of Methyl 4-fluorobenzoate: This method involves the bromination of methyl 4-fluorobenzoate using bromine or brominating agents under controlled conditions.
  • Fluorination of Methyl 2-bromobenzoate: Another approach is to fluorinate methyl 2-bromobenzoate using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide in the presence of a suitable solvent .
  • Reflux Reaction: A typical synthesis might involve refluxing methyl 2-bromobenzoic acid with reagents that facilitate the introduction of the fluorine atom.

Methyl 2-bromo-4-fluorobenzoate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, including pharmaceuticals with antimicrobial properties.
  • Agricultural Chemicals: The compound can be used in developing agrochemicals aimed at pest control.
  • Material Science: It is utilized in synthesizing materials with specific electronic properties due to its unique functional groups .

Interaction studies involving methyl 2-bromo-4-fluorobenzoate have shown that it can engage in various chemical interactions, particularly with nucleophiles due to its electrophilic bromine atom. These interactions are crucial for understanding its reactivity and potential applications in drug design and synthesis. The compound's interactions with biological molecules also suggest potential therapeutic uses, although more research is needed to elucidate these pathways fully .

Several compounds share structural similarities with methyl 2-bromo-4-fluorobenzoate. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Methyl 2-bromo-5-fluorobenzoate6942-39-80.97Different position of fluorine and bromine atoms
Ethyl 2-bromo-5-fluorobenzoate139911-28-70.94Ethyl group instead of methyl
Methyl 3-bromo-5-fluorobenzoate334792-52-80.92Bromine at the third position
Methyl 4-bromo-3-fluorobenzoate849758-12-90.90Different substitution pattern
3-Bromo-5-fluoro-2-methyl-benzoic acid1187318-53-10.92Contains a carboxylic acid group

Methyl 2-bromo-4-fluorobenzoate stands out due to its specific arrangement of halogen substituents and its potential for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry and related fields .

Methyl 2-bromo-4-fluorobenzoate (C$$8$$H$$6$$BrFO$$_2$$) is a halogenated aromatic ester characterized by a bromine atom at the ortho-position and a fluorine atom at the para-position on the benzene ring. Its molecular weight is 233.03 g/mol, and it typically appears as a colorless to light yellow liquid with a density of 1.577 g/cm³ and a boiling point of 75–78°C at 1 mmHg. The compound’s ester group enhances its reactivity in nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate in synthetic chemistry.

Historical Context in Organic Chemistry

First synthesized in the mid-20th century, methyl 2-bromo-4-fluorobenzoate gained prominence as a precursor in pharmaceutical and agrochemical research. Early methods relied on esterification of 2-bromo-4-fluorobenzoic acid with methanol using sulfuric acid catalysis under reflux. Advances in catalysis, such as palladium-mediated cross-coupling reactions, later expanded its utility in constructing complex biaryl structures.

Significance in Chemical Research

This compound is pivotal in drug discovery, serving as a scaffold for anticancer, antiviral, and antidepressant agents. Its dual halogen substituents enable regioselective functionalization, while the electron-withdrawing ester group stabilizes intermediates in multi-step syntheses. Industrial applications include its use in polymer chemistry and material science.

Research Objectives and Scope

This article analyzes:

  • Synthesis methodologies and industrial-scale production.
  • Physicochemical properties and reactivity.
  • Applications in pharmaceuticals, agrochemicals, and catalysis.
  • Analytical techniques for quality control.

XLogP3

3.6

Wikipedia

Methyl 2-bromo-4-fluorobenzoate

Dates

Last modified: 08-15-2023

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